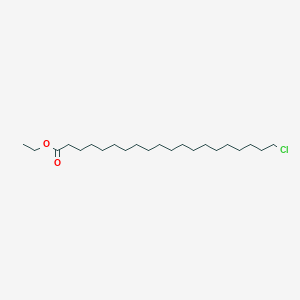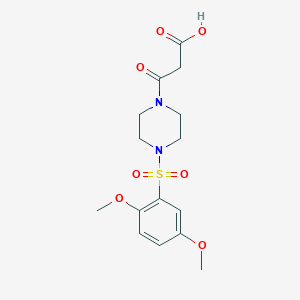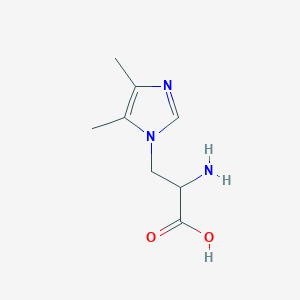
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.
科学研究应用
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.
Imidazole: The parent compound of the imidazole ring, lacking the amino and propanoic acid groups.
2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: A similar compound with a methyl group on the imidazole ring.
Uniqueness: 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-amino-3-(4,5-dimethylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(2)11(4-10-5)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |
InChI 键 |
XMMDSNBWPGRSGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)CC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


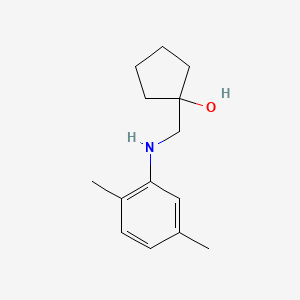
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
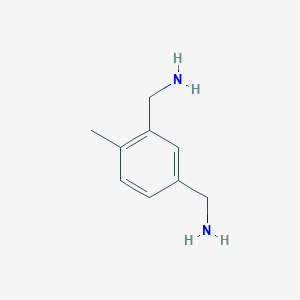
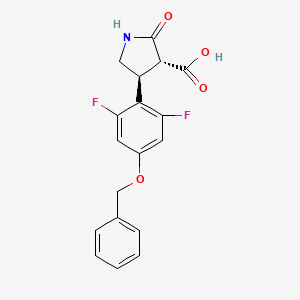
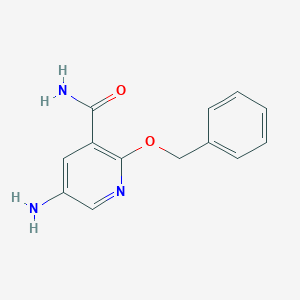
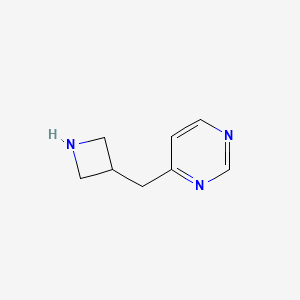
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)
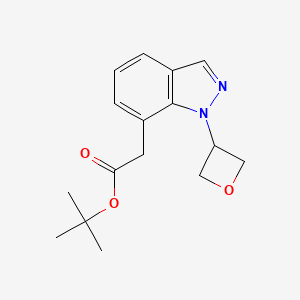

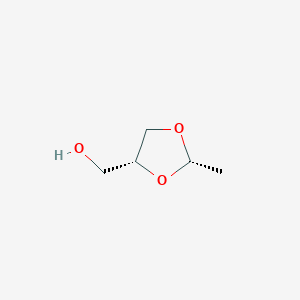
![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)
